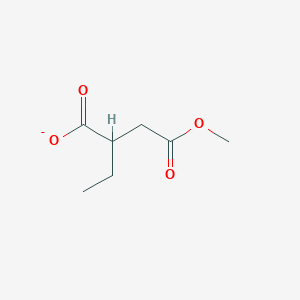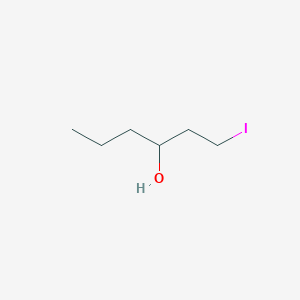![molecular formula C10H20N2O3 B8543299 tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B8543299.png)
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyrrolidine derivative and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carbamate group.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives.
Applications De Recherche Scientifique
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, altering their activity.
Modulation of Signal Transduction: It may influence signal transduction pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate: Similar structure but with a tetrahydrofuran ring instead of a pyrrolidine ring.
tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Similar structure but with different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m1/s1 |
Clé InChI |
AXNAHFQBVPFTPL-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@]1(CCNC1)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid](/img/structure/B8543243.png)


![Benzo[b]thiophene-2-carboxamide,3-amino-6-(4-amino-1-piperidinyl)-4-ethoxy-](/img/structure/B8543282.png)
![{2-[(3-Aminopyridin-2-yl)amino]phenyl}(phenyl)methanone](/img/structure/B8543289.png)






